(-)-Tramadol Hydrochloride
(-)-Tramadol Hydrochloride
(S,S)-tramadol hydrochloride is a hydrochloride resulting from the reaction of (S,S)-tramadol with 1 molar equivalent of hydrogen chloride; the (S,S)-enantiomer of the racemic opioid analgesic tramadol hydrochloride, it exhibits ten-fold lower analgesic potency than the (R,R)-enantiomer. It has a role as a delta-opioid receptor agonist, a kappa-opioid receptor agonist, a mu-opioid receptor agonist, an adrenergic uptake inhibitor, an antitussive, a capsaicin receptor antagonist, a muscarinic antagonist, a NMDA receptor antagonist, an opioid analgesic, a serotonergic antagonist and a serotonin uptake inhibitor. It contains a (S,S)-tramadol(1+). It is an enantiomer of a (R,R)-tramadol hydrochloride.
Brand Name:
Vulcanchem
CAS No.:
148229-79-2
VCID:
VC20757038
InChI:
InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m0./s1
SMILES:
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl
Molecular Formula:
C16H26ClNO2
Molecular Weight:
299.83 g/mol
(-)-Tramadol Hydrochloride
CAS No.: 148229-79-2
Cat. No.: VC20757038
Molecular Formula: C16H26ClNO2
Molecular Weight: 299.83 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (S,S)-tramadol hydrochloride is a hydrochloride resulting from the reaction of (S,S)-tramadol with 1 molar equivalent of hydrogen chloride; the (S,S)-enantiomer of the racemic opioid analgesic tramadol hydrochloride, it exhibits ten-fold lower analgesic potency than the (R,R)-enantiomer. It has a role as a delta-opioid receptor agonist, a kappa-opioid receptor agonist, a mu-opioid receptor agonist, an adrenergic uptake inhibitor, an antitussive, a capsaicin receptor antagonist, a muscarinic antagonist, a NMDA receptor antagonist, an opioid analgesic, a serotonergic antagonist and a serotonin uptake inhibitor. It contains a (S,S)-tramadol(1+). It is an enantiomer of a (R,R)-tramadol hydrochloride. |
|---|---|
| CAS No. | 148229-79-2 |
| Molecular Formula | C16H26ClNO2 |
| Molecular Weight | 299.83 g/mol |
| IUPAC Name | (1S,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m0./s1 |
| Standard InChI Key | PPKXEPBICJTCRU-KUARMEPBSA-N |
| Isomeric SMILES | CN(C)C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O.Cl |
| SMILES | CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl |
| Canonical SMILES | CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl |
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